molecular formula C22H18FN3O3S2 B2959832 N-(2-fluorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide CAS No. 618072-53-0

N-(2-fluorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide

Cat. No.: B2959832
CAS No.: 618072-53-0
M. Wt: 455.52
InChI Key: YZZHQYFYWBUVRK-HNENSFHCSA-N
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Description

The compound N-(2-fluorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide features a fused indole-thiazolidinone core with a 3-propyl-2-thioxo substitution on the thiazolidinone ring and a 2-fluorophenyl acetamide group.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S2/c1-2-11-25-21(29)19(31-22(25)30)18-13-7-3-6-10-16(13)26(20(18)28)12-17(27)24-15-9-5-4-8-14(15)23/h3-10H,2,11-12H2,1H3,(H,24,27)/b19-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZHQYFYWBUVRK-HNENSFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4F)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4F)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618072-53-0
Record name N-(2-FLUOROPHENYL)-2-[(3Z)-2-OXO-3-(4-OXO-3-PROPYL-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-2,3-DIHYDRO-1H-INDOL-1-YL]ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

N-(2-fluorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C22H18FN3O3S2
  • Molecular Weight : 455.52 g/mol
  • CAS Number : 618072-53-0

Its structure includes a thiazolidinone moiety, which is known for various biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Recent studies have indicated that derivatives of thiazolidinones exhibit potent antimicrobial properties. The compound has shown effectiveness against several bacterial strains, including:

  • Escherichia coli
  • Klebsiella pneumoniae

In a study evaluating the antimicrobial activity of similar thiazolidinone derivatives, compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 2.95 to 7.14 µg/mL against resistant strains, suggesting that this compound may have comparable or superior efficacy in combating bacterial infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Thiazolidinone derivatives are known to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, studies have shown that related compounds can inhibit tumor growth in vitro and in vivo by triggering mitochondrial dysfunction and promoting caspase-dependent apoptosis .

The proposed mechanisms for the biological activity of N-(2-fluorophenyl)-2-[...]-acetamide include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of enzymes critical for bacterial survival or cancer cell proliferation.
  • Induction of Apoptosis : By disrupting mitochondrial membrane potential and activating apoptotic pathways.
  • Biofilm Disruption : Some thiazolidinone derivatives have shown the ability to disrupt biofilm formation in resistant bacterial strains, enhancing their effectiveness against chronic infections .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of a series of thiazolidinone derivatives against various pathogens. The results indicated that compounds with structural similarities to N-(2-fluorophenyl)-2-[...]-acetamide exhibited significant antibacterial activity with MIC values below 10 µg/mL against both Gram-positive and Gram-negative bacteria .

Study 2: Anticancer Properties

In another investigation focusing on anticancer activity, a derivative similar to the compound was tested against several cancer cell lines (e.g., MCF7 breast cancer cells). The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxicity at low concentrations .

Comparison with Similar Compounds

Substituent Variations in the Thiazolidinone-Indole Core

The thiazolidinone-indole scaffold is a common feature among analogs, but substituents critically influence activity:

Compound (Reference) Thiazolidinone Substituents Acetamide Substituent Key Bioactivity/Properties
Target Compound 3-propyl, 4-oxo, 2-thioxo N-(2-fluorophenyl) Not explicitly stated (structural focus)
3-(4-Fluorobenzyl), 4-oxo, 2-thioxo N-(2-phenylethyl) Antimicrobial (inferred)
3-Allyl, 2-(2-fluorophenyl imino), 4-oxo N-(4-ethoxyphenyl) Potential solubility enhancement
5-Benzylidene, 4-oxo, 2-thioxo N-(2-methylphenyl) Enhanced planarity for π-π interactions
3-Phenyl, 4-oxo (benzothiazole hybrid) N-(aryl/alkyl) Antimicrobial (MIC: 10.7–21.4 μmol)
  • 3-Substituents : The 3-propyl group in the target compound introduces moderate lipophilicity, whereas 4-fluorobenzyl () may enhance target binding via aromatic interactions. Allyl groups () could increase reactivity but reduce stability .
  • 2-Substituents: The 2-thioxo group in the target compound and likely participates in hydrogen bonding or redox interactions, contrasting with the imino group in , which may alter electronic properties .

Acetamide Modifications

The acetamide’s N-substituent affects solubility and target specificity:

  • 2-Fluorophenyl (Target) : Fluorine’s electron-withdrawing nature enhances metabolic stability and may facilitate π-stacking with aromatic residues .
  • 2-Phenylethyl () : Increased hydrophobicity could improve membrane permeability but reduce aqueous solubility .
  • 4-Ethoxyphenyl () : Ethoxy groups improve solubility but may hinder passive diffusion across membranes .

Key Research Findings

Antimicrobial Activity

  • highlights that N-(2-phenyl-4-oxo-thiazolidin-3-yl)benzothiazole-3-carboxamides exhibit MIC values of 10.7–21.4 μmol mL⁻¹ against bacterial and fungal pathogens, with substituents like halogens enhancing potency .
  • The target compound’s 2-fluorophenyl group may similarly improve activity due to fluorine’s electronegativity and resistance to oxidative metabolism .

Structural Insights from NMR

  • demonstrates that substituent positions (e.g., regions A and B in analogs) cause distinct NMR shifts, indicating electronic environment changes. For example, a benzylidene group () alters conjugation, detectable via chemical shift deviations .

Cytotoxicity Considerations

  • reports that indole-thiazolidinone hybrids like (S)-N-[2-(3-hydroxy-2-oxoindol-3-yl)ethyl]acetamide show negligible cytotoxicity against cancer cells, suggesting that specific substituents (e.g., hydroxyl vs. thioxo) modulate toxicity .

Data Table: Comparative Analysis of Key Analogs

Feature Target Compound
Thiazolidinone Subst. 3-propyl, 2-thioxo 3-(4-Fluorobenzyl), 2-thioxo 3-Allyl, 2-imino 5-Benzylidene, 2-thioxo
Acetamide Subst. 2-Fluorophenyl 2-Phenylethyl 4-Ethoxyphenyl 2-Methylphenyl
Bioactivity Inferred antimicrobial Antimicrobial Solubility-focused Planarity-enhanced binding
Key Advantage Metabolic stability Aromatic interactions Enhanced solubility π-π interactions

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